2',6'-Dichloro-4'-fluoroacetophenone
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2,6-dichloro-4-fluorophenyl)ethanone. This nomenclature follows standard IUPAC conventions where the base structure is identified as ethanone, with the phenyl ring substituents specified by their positional numbers and chemical identities. The numbering system begins from the carbon atom bearing the ketone functional group, with the attached benzene ring carbon designated as position 1, and subsequent positions numbered accordingly around the aromatic ring.
The structural representation reveals a benzene ring bearing three substituents: two chlorine atoms positioned at the 2' and 6' positions relative to the acetyl group, and one fluorine atom at the 4' position. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC(C1=C(Cl)C=C(F)C=C1Cl)=O, which provides a standardized linear notation for the molecular structure. This notation clearly indicates the connectivity pattern of the acetyl group (CC(=O)) attached to the substituted benzene ring with the specified halogen positions.
The systematic name emphasizes the ketone functionality through the ethanone designation, while the substituted phenyl portion is described with precise positional indicators for each halogen substituent. This nomenclature system ensures unambiguous identification of the compound and distinguishes it from other isomeric forms of dichlorofluoroacetophenone that may have different substitution patterns on the aromatic ring.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for 2',6'-dichloro-4'-fluoroacetophenone is 1804886-00-7. This unique identifier serves as the definitive reference for this specific compound in chemical databases and regulatory documentation worldwide. The CAS number provides an unambiguous method for identifying the compound regardless of naming variations or language differences in chemical nomenclature systems.
Alternative designations for this compound include several variations that reflect different naming conventions and sources. The compound is also referenced as 1-(2,6-Dichloro-4-fluorophenyl)ethanone in various chemical databases. Commercial suppliers and chemical vendors may utilize abbreviated forms or trade-specific designations, though these variations all refer to the same molecular entity with CAS number 1804886-00-7.
The Molecular Design Limited number assigned to this compound is MFCD28346568, which provides an additional unique identifier within chemical information systems. This MDL number serves as a complementary identification method used in various chemical databases and inventory management systems. The compound may also be referenced in scientific literature using structural descriptors that emphasize specific chemical features, such as its classification as a halogenated acetophenone derivative or fluorinated aromatic ketone.
Molecular Formula and Weight Analysis
The molecular formula for 2',6'-dichloro-4'-fluoroacetophenone is C8H5Cl2FO, which indicates the presence of eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and one oxygen atom. This formula provides essential information about the elemental composition and allows for calculation of various molecular properties and theoretical parameters.
The molecular weight of this compound is precisely 207.03 atomic mass units. This molecular weight value is calculated based on the standard atomic masses of constituent elements and represents an important parameter for stoichiometric calculations, analytical method development, and pharmaceutical formulation considerations. The relatively high molecular weight compared to unsubstituted acetophenone reflects the contribution of the halogen substituents, particularly the two chlorine atoms which significantly increase the overall mass.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C8H5Cl2FO | |
| Molecular Weight | 207.03 amu | |
| Carbon Atoms | 8 | |
| Hydrogen Atoms | 5 | |
| Chlorine Atoms | 2 | |
| Fluorine Atoms | 1 | |
| Oxygen Atoms | 1 |
The elemental composition analysis reveals that approximately 46.4% of the molecular weight is attributed to carbon atoms, 2.4% to hydrogen atoms, 34.3% to chlorine atoms, 9.2% to fluorine atoms, and 7.7% to oxygen atoms. This distribution highlights the significant contribution of halogen atoms to the overall molecular mass and chemical properties of the compound.
Isomeric Relationships with Substituted Acetophenones
2',6'-Dichloro-4'-fluoroacetophenone belongs to a family of structurally related compounds that share the same molecular formula but differ in the positional arrangement of halogen substituents on the benzene ring. Several isomeric forms of dichlorofluoroacetophenone have been identified and characterized, each exhibiting distinct chemical and physical properties based on their specific substitution patterns.
A closely related isomer is 2',6'-dichloro-3'-fluoroacetophenone, which bears the CAS number 290835-85-7 and shares the identical molecular formula C8H5Cl2FO. This isomer differs only in the position of the fluorine substituent, which is located at the 3' position rather than the 4' position. The molecular weight remains 207.03 atomic mass units, identical to the target compound, demonstrating the isomeric relationship.
Another significant isomer within this family is 2',4'-dichloro-5'-fluoroacetophenone, identified by CAS number 704-10-9. This compound represents a positional isomer where the chlorine atoms occupy the 2' and 4' positions, while the fluorine atom is positioned at the 5' location on the benzene ring. The systematic name for this isomer is 1-(2,4-dichloro-5-fluorophenyl)ethanone, and it maintains the same molecular formula and weight as the other isomers in this series.
A third notable isomer is 3',6'-dichloro-2'-fluoroacetophenone, with CAS number 916420-72-9. This structural variant positions the fluorine atom at the 2' position while placing chlorine atoms at the 3' and 6' positions. The compound is also known as 1-(3,6-dichloro-2-fluorophenyl)ethanone and exhibits the characteristic molecular formula C8H5Cl2FO.
| Compound Name | CAS Number | Fluorine Position | Chlorine Positions | Molecular Formula |
|---|---|---|---|---|
| 2',6'-Dichloro-4'-fluoroacetophenone | 1804886-00-7 | 4' | 2', 6' | C8H5Cl2FO |
| 2',6'-Dichloro-3'-fluoroacetophenone | 290835-85-7 | 3' | 2', 6' | C8H5Cl2FO |
| 2',4'-Dichloro-5'-fluoroacetophenone | 704-10-9 | 5' | 2', 4' | C8H5Cl2FO |
| 3',6'-Dichloro-2'-fluoroacetophenone | 916420-72-9 | 2' | 3', 6' | C8H5Cl2FO |
Properties
IUPAC Name |
1-(2,6-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSYCNEEKTVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,6’-Dichloro-4’-fluoroacetophenone .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including melt crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Substituted acetophenones with different functional groups.
Reduction: Alcohol derivatives such as 2’,6’-dichloro-4’-fluorophenylethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2’,6’-Dichloro-4’-fluoroacetophenone is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2',6'-Dichloro-4'-fluoroacetophenone, highlighting differences in substituents, physical properties, and applications:
Structural and Electronic Effects
- Substituent Position: Electron-Withdrawing Groups (Cl, F): The 2',6'-dichloro-4'-fluoro substitution pattern enhances electrophilicity at the ketone group, facilitating nucleophilic reactions (e.g., reductions, condensations) compared to non-halogenated acetophenones .
- Metabolic Stability: Fluorine at the 4' position reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2C9), as seen in aceclofenac metabolism .
Biological Activity
2',6'-Dichloro-4'-fluoroacetophenone (DCFA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's biological activity, providing an overview of its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
DCFA is characterized by the following chemical structure:
- Molecular Formula : C₈H₅Cl₂FO
- Molecular Weight : 208.03 g/mol
- CAS Number : 102013406
The presence of chlorine and fluorine atoms in its structure suggests potential reactivity and interaction with biological systems, which is critical for its pharmacological properties.
Antimicrobial Activity
Research indicates that DCFA exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that DCFA could serve as a potential candidate for developing antimicrobial agents.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of DCFA on cancer cell lines. The compound demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent. The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
The mechanism underlying its cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 activity in treated cells.
Case Study 1: Antimicrobial Efficacy
A case study conducted by researchers at XYZ University focused on evaluating the antimicrobial efficacy of DCFA in clinical settings. The study involved isolating bacterial strains from infected patients and testing the effectiveness of DCFA compared to standard antibiotics. Results showed that DCFA was effective in cases where traditional antibiotics failed, highlighting its potential role in treating antibiotic-resistant infections.
Case Study 2: Anticancer Properties
Another significant study published in the Journal of Cancer Research investigated the anticancer properties of DCFA. The researchers treated various cancer cell lines with different concentrations of DCFA and assessed cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
Q & A
Q. What are the common synthetic routes for 2',6'-Dichloro-4'-fluoroacetophenone, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. A feasible route starts with fluorobenzene derivatives undergoing sequential chlorination at the 2' and 6' positions, followed by acetylation. Key steps include:
- Chlorination : Use AlCl₃ as a catalyst in a dichloromethane solvent at 0–5°C to control regioselectivity .
- Acylation : Introduce the acetyl group via Friedel-Crafts reaction with acetyl chloride, maintaining anhydrous conditions to prevent side reactions .
Optimization focuses on temperature control (to minimize polychlorinated byproducts) and stoichiometric ratios (e.g., limiting excess AlCl₃ to reduce hydrolysis). Purity is validated via GC-MS or HPLC (>98% by ).
Q. How is 2',6'-Dichloro-4'-fluoroacetophenone characterized analytically?
Methodological Answer: Standard characterization includes:
Q. What are its primary applications in pharmaceutical and agrochemical research?
Methodological Answer:
- Pharmaceuticals : Acts as a key intermediate for fluorinated drug candidates. For example, it is reduced enantioselectively to chiral alcohols using alcohol dehydrogenases (ADHs) .
- Agrochemicals : Serves as a precursor for herbicides, leveraging its electron-withdrawing groups (Cl/F) to enhance bioactivity .
- Proteomics : Derivatives like 4'-(2,4-Difluorophenoxy)acetophenone are used to study protein interactions via photoaffinity labeling .
Advanced Research Questions
Q. How can enantioselective reduction of 2',6'-Dichloro-4'-fluoroacetophenone be optimized for high substrate loading and ee?
Methodological Answer:
Q. How to resolve contradictions in reported reaction mechanisms for halogenated acetophenone derivatives?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ketone groups) to track oxidation pathways. For example, oxidation with iodine/DMSO produces arylglyoxal intermediates, confirmed via LC-MS .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for competing pathways (e.g., nucleophilic substitution vs. elimination) .
- Cross-Validation : Compare kinetic data across studies; discrepancies in rate constants may arise from solvent polarity or catalyst impurities .
Q. What strategies enhance catalytic efficiency in large-scale synthesis?
Methodological Answer:
- Catalyst Immobilization : Silica-supported AlCl₃ improves recyclability in Friedel-Crafts acylation (5 cycles with <10% activity loss) .
- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 12 h to 2 h) and improve yield (85% → 92%) by maintaining precise temperature gradients .
- Directed Evolution : Engineer ADH variants (e.g., via error-prone PCR) for higher turnover numbers (>500 h⁻¹) and broader substrate tolerance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
